molecular formula C11H18O B15348587 2-Cyclohexen-1-one, 2-pentyl- CAS No. 25435-63-6

2-Cyclohexen-1-one, 2-pentyl-

Cat. No.: B15348587
CAS No.: 25435-63-6
M. Wt: 166.26 g/mol
InChI Key: UDFUFXGJDJZSJD-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-pentyl- is a chemical compound belonging to the class of cyclohexenones. It is characterized by a cyclohexene ring with a ketone group at the first position and a pentyl group attached to the second carbon of the ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of cyclohexene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the double bond of cyclohexene to form the desired product.

  • Hydroformylation: Another method involves the hydroformylation of 1-pentene to produce pentanal, followed by cyclization and oxidation to yield 2-cyclohexen-1-one, 2-pentyl-.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial to achieving efficient production.

Types of Reactions:

  • Oxidation: 2-Cyclohexen-1-one, 2-pentyl- can undergo oxidation reactions to form various derivatives, such as carboxylic acids and esters.

  • Reduction: Reduction of the ketone group can lead to the formation of the corresponding alcohol.

  • Substitution: The compound can participate in substitution reactions, where the pentyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Cyclohexenone derivatives, such as cyclohexane-1,2-dione.

  • Reduction: Cyclohexenol derivatives.

  • Substitution: Substituted cyclohexenones with different functional groups.

Scientific Research Applications

2-Cyclohexen-1-one, 2-pentyl- has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 2-pentyl- exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Cyclohexen-1-one: Similar structure but lacks the pentyl group.

  • 3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-one: Another cyclohexenone derivative with different substituents.

Uniqueness: 2-Cyclohexen-1-one, 2-pentyl- is unique due to the presence of the pentyl group, which influences its reactivity and physical properties compared to other cyclohexenones.

Properties

CAS No.

25435-63-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-pentylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h8H,2-7,9H2,1H3

InChI Key

UDFUFXGJDJZSJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CCCCC1=O

Origin of Product

United States

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